3-Hydroxy-6-(pentyloxy)-1,2-benzenedicarbonitrile is an organic compound that belongs to the class of substituted benzenes. This compound features a hydroxyl group and two nitrile groups on a benzene ring, along with a pentyloxy substituent. The presence of these functional groups influences its chemical reactivity and potential applications in various fields such as materials science and pharmaceuticals.
The compound can be synthesized through various chemical reactions involving benzene derivatives and nitriles. Its structure and properties have been studied in the context of organic synthesis and materials chemistry, contributing to its characterization in scientific literature.
3-Hydroxy-6-(pentyloxy)-1,2-benzenedicarbonitrile is classified as:
The synthesis of 3-hydroxy-6-(pentyloxy)-1,2-benzenedicarbonitrile can be achieved through several synthetic routes:
Synthesis typically requires controlled conditions to ensure selectivity and yield. Reagents such as sodium cyanide or potassium cyanide may be utilized for introducing the nitrile groups, while solvents like dichloromethane or ethanol can aid in solubility and reaction efficiency.
The molecular structure of 3-hydroxy-6-(pentyloxy)-1,2-benzenedicarbonitrile can be described as follows:
The compound's structure can be represented using various chemical notation systems, including:
C(CCCC)Oc1cc(C#N)c(c(c1)C#N)OInChI=1S/C13H15N2O3/c1-2-3-4-5-11-16-12-9(14)8(7(15)6(12)10(11)13)17/h7,15H,2-5H2,1H33-Hydroxy-6-(pentyloxy)-1,2-benzenedicarbonitrile can participate in several chemical reactions:
Reactions typically require careful control of temperature and pressure, along with the use of solvents that do not interfere with the desired product formation.
The mechanism of action for 3-hydroxy-6-(pentyloxy)-1,2-benzenedicarbonitrile largely depends on its interactions with biological systems or other chemical species:
Studies on similar compounds suggest that such interactions could lead to significant biological effects, including potential therapeutic applications.
3-Hydroxy-6-(pentyloxy)-1,2-benzenedicarbonitrile has potential applications in various fields:
This compound exemplifies the intersection of organic chemistry and applied sciences, highlighting its versatility and importance in research and industry.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5